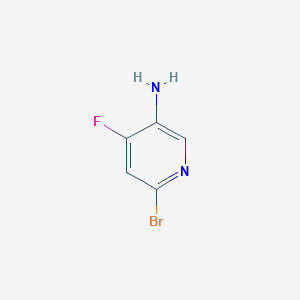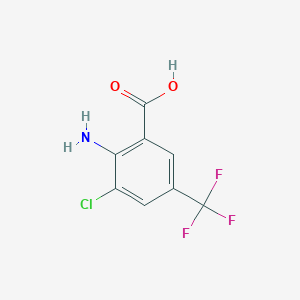
2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H5ClF3NO2. This compound is characterized by the presence of an amino group, a chloro group, and a trifluoromethyl group attached to a benzoic acid core. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 3-chloro-5-(trifluoromethyl)benzoic acid, followed by reduction to introduce the amino group. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures. The reduction step can be achieved using catalytic hydrogenation or chemical reducing agents such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a nitro compound.
科学研究应用
2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as anti-inflammatory and anticancer agents.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of 2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by increasing hydrophobic interactions and electronic effects. The amino group can form hydrogen bonds with active site residues, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
3-(Trifluoromethyl)benzoic acid: Lacks the amino and chloro groups, making it less reactive in certain substitution reactions.
2-Amino-5-chloro-3-methylbenzoic acid: Contains a methyl group instead of a trifluoromethyl group, affecting its electronic properties and reactivity.
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Similar structure but with a pyridine ring, which can influence its chemical behavior and applications.
Uniqueness
2-Amino-3-chloro-5-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The trifluoromethyl group enhances its stability and lipophilicity, while the amino and chloro groups provide sites for further chemical modifications. This makes the compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
分子式 |
C8H5ClF3NO2 |
|---|---|
分子量 |
239.58 g/mol |
IUPAC 名称 |
2-amino-3-chloro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5ClF3NO2/c9-5-2-3(8(10,11)12)1-4(6(5)13)7(14)15/h1-2H,13H2,(H,14,15) |
InChI 键 |
BMAHACPCHDDGEY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C(=O)O)N)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





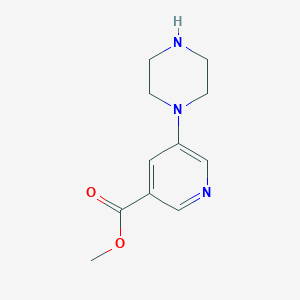

![[cis-2-Methoxycyclobutyl]methanol](/img/structure/B13908294.png)
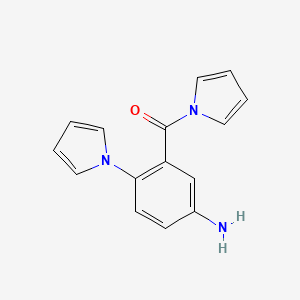
![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)
![[(1R,3R,4R,7S)-3-(2,4-dioxopyrimidin-1-yl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-1-yl]methyl benzoate](/img/structure/B13908314.png)
![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
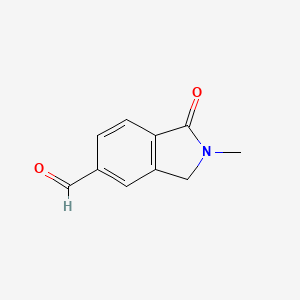
![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
